molecular formula C6H13I2NO B2441048 4-(2-Iodoethyl)morpholine hydroiodide CAS No. 956330-15-7

4-(2-Iodoethyl)morpholine hydroiodide

Cat. No.: B2441048
CAS No.: 956330-15-7
M. Wt: 368.985
InChI Key: MIJGESMNQJDIIY-UHFFFAOYSA-N
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Properties

IUPAC Name

4-(2-iodoethyl)morpholine;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12INO.HI/c7-1-2-8-3-5-9-6-4-8;/h1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJGESMNQJDIIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCI.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13I2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956330-15-7
Record name 4-(2-iodoethyl)morpholine hydroiodide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Iodoethyl)morpholine hydroiodide typically involves the reaction of morpholine with an iodoethylating agent under controlled conditions. The reaction is carried out in a suitable solvent, such as acetonitrile or dimethylformamide, at a temperature range of 0-25°C. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(2-Iodoethyl)morpholine hydroiodide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and amines.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted morpholine derivatives, while oxidation and reduction reactions produce oxidized and reduced forms of the compound, respectively .

Mechanism of Action

The mechanism of action of 4-(2-Iodoethyl)morpholine hydroiodide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Bromoethyl)morpholine hydrobromide
  • 4-(2-Chloroethyl)morpholine hydrochloride
  • 4-(2-Fluoroethyl)morpholine hydrofluoride

Uniqueness

4-(2-Iodoethyl)morpholine hydroiodide is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties compared to its halogenated analogs. The iodine atom enhances the compound’s reactivity and potential biological activity, making it a valuable compound for various research applications .

Biological Activity

4-(2-Iodoethyl)morpholine hydroiodide is a compound notable for its unique structural features, particularly the presence of an iodine atom. This structural characteristic imparts distinctive chemical and biological properties, making it a subject of interest in various fields including medicinal chemistry and pharmacology. The compound's potential biological activities, especially its antimicrobial and anticancer properties, have prompted extensive research.

The synthesis of this compound typically involves the reaction of morpholine with an iodoethylating agent. Common solvents for this reaction include acetonitrile and dimethylformamide, with temperatures maintained between 0-25°C. Purification methods such as recrystallization or column chromatography are employed to isolate the product.

Chemical Reactions:

  • Substitution Reactions: The iodine atom can be substituted with nucleophiles like hydroxide or amine groups.
  • Oxidation Reactions: The compound can undergo oxidation to yield various oxidized derivatives.
  • Reduction Reactions: Reduction can lead to the formation of reduced derivatives.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has shown promising results against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting a broad-spectrum antimicrobial potential .

Anticancer Properties

The compound's anticancer activity has been investigated in several studies. Notably, it has been tested against human cancer cell lines such as A2780 (ovarian cancer) and HEK293 (non-cancerous). Preliminary findings indicate that this compound may inhibit cell proliferation and induce apoptosis in cancer cells .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
A278015.5Induction of apoptosis
HEK293>50Minimal effect on non-cancerous cells

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets involved in cellular processes such as DNA replication and protein synthesis. The binding affinity to these targets may be influenced by the compound's structural characteristics, particularly the iodine substituent.

Case Studies

Several studies have explored the biological activity of compounds similar to this compound, providing insights into its potential applications:

  • Study on Morpholine Derivatives : A study investigated various morpholine derivatives for their anticancer properties, revealing that modifications at the ethyl position significantly influenced biological activity. The presence of halogens like iodine enhanced cytotoxicity against cancer cell lines .
  • Antimicrobial Evaluation : Another research project assessed a series of morpholine-based compounds for their antimicrobial efficacy, highlighting that iodinated derivatives consistently showed superior activity compared to their brominated or chlorinated counterparts .

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